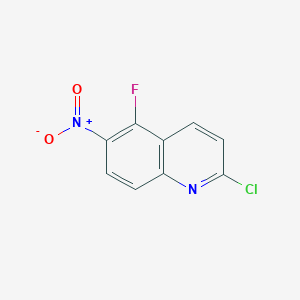
2-Chloro-5-fluoro-6-nitroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-fluoro-6-nitroquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of chlorine, fluorine, and nitro groups into the quinoline ring enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-6-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2-chloro-5-fluoroquinoline, followed by purification and isolation of the desired product. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-6-nitroquinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Catalysts like palladium on carbon or platinum oxide in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Reduction: Formation of 2-chloro-5-fluoro-6-aminoquinoline.
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
2-Chloro-5-fluoro-6-nitroquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents with antibacterial, antiviral, and anticancer properties.
Chemical Biology: Used as a probe to study biological pathways and enzyme interactions.
Material Science: Incorporated into the design of novel materials with specific electronic or optical properties.
Agriculture: Potential use as a precursor for agrochemicals with herbicidal or pesticidal activity.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-6-nitroquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or interfering with DNA synthesis in microbial or cancer cells. The presence of the nitro group can facilitate the formation of reactive intermediates that interact with biological targets, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-nitroquinoline
- 5-Fluoro-6-nitroquinoline
- 2-Chloro-5-nitroquinoline
Uniqueness
2-Chloro-5-fluoro-6-nitroquinoline is unique due to the simultaneous presence of chlorine, fluorine, and nitro groups on the quinoline ring. This combination of substituents enhances its chemical reactivity and potential biological activity compared to similar compounds with fewer or different substituents.
Properties
Molecular Formula |
C9H4ClFN2O2 |
|---|---|
Molecular Weight |
226.59 g/mol |
IUPAC Name |
2-chloro-5-fluoro-6-nitroquinoline |
InChI |
InChI=1S/C9H4ClFN2O2/c10-8-4-1-5-6(12-8)2-3-7(9(5)11)13(14)15/h1-4H |
InChI Key |
UDKMRCGVBUTHMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C(=C(C=C2)[N+](=O)[O-])F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



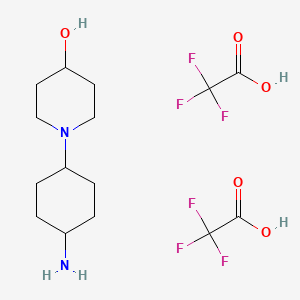
![2-(Benzo[b]thiophen-4-yl)-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12974349.png)

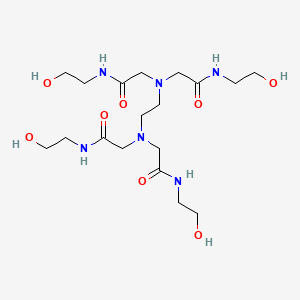
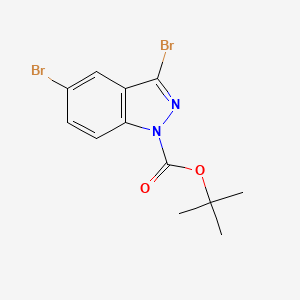

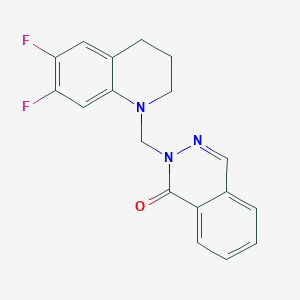
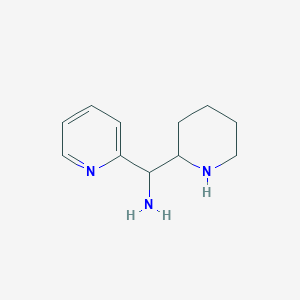
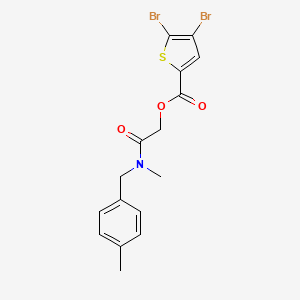
![1-Thia-6-azaspiro[3.4]octane 1,1-dioxide](/img/structure/B12974429.png)

![Benzo[g]cinnoline](/img/structure/B12974435.png)

